

DSPE-PEG1000-YIGSR: A Comparative Guide to its Anti-Metastatic Efficacy

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Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

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Metastasis remains a formidable challenge in cancer therapy, driving the search for targeted strategies to inhibit the spread of cancer cells. One promising approach involves the use of peptide-modified nanocarriers to selectively target receptors overexpressed on tumor cells and involved in the metastatic cascade. This guide provides a comprehensive comparison of the anti-metastatic effects of **DSPE-PEG1000-YIGSR**, a liposomal formulation functionalized with the YIGSR peptide, against relevant alternatives. The YIGSR peptide, a sequence derived from the laminin-β1 chain, is a known ligand for the 67-kDa laminin receptor (67LR), which is frequently overexpressed in various cancer cells and plays a crucial role in tumor cell adhesion and invasion.

Comparative Efficacy of YIGSR-Targeted Nanoparticles

The conjugation of the YIGSR peptide to nanocarriers, such as liposomes formulated with DSPE-PEG, is designed to enhance their delivery to tumor sites and improve their antimetastatic activity. While direct comparative studies on **DSPE-PEG1000-YIGSR** are limited, research on conceptually similar YIGSR-functionalized nanoparticles provides significant insights into their enhanced efficacy.

Below is a summary of quantitative data from a key study investigating the targeting efficiency and anti-metastatic potential of YIGSR-modified nanoparticles.

Table 1: In Vitro and In Vivo Targeting Efficacy of YIGSR-Conjugated Nanoparticles



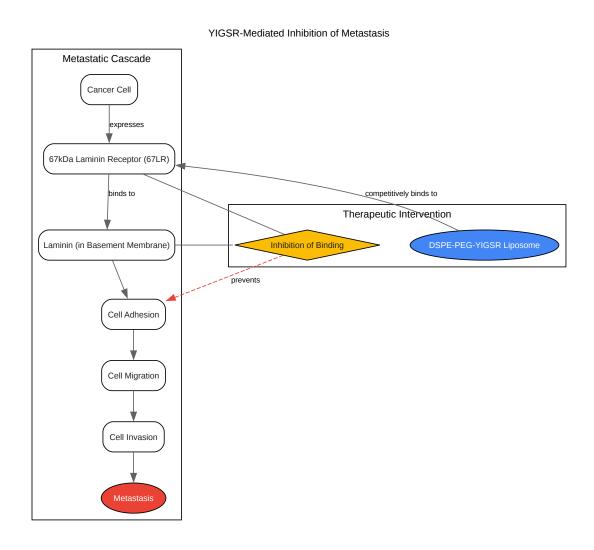
Parameter	YIGSR- Nanoparticles (YIGSR-NP)	Scrambled Peptide- Nanoparticles (Sc- NP)	Untreated Control
In Vitro Cellular Uptake (B16 Melanoma Cells)			
Relative Fluorescence Intensity	~2-fold higher than Sc-NP[1]	Baseline	Not Applicable
In Vivo Tumor Targeting (B16 Melanoma Xenograft)			
Relative Nanoparticle Accumulation in Tumor	Up to 5-fold higher than Sc-NP[1]	Baseline	Not Applicable
In Vivo Targeting of Lung Metastases			
Nanoparticle Signal in Metastatic Nodules	Significantly higher than healthy lung tissue[1]	Low and similar to healthy lung tissue[1]	Not Applicable

Signaling Pathways and Experimental Workflows

The anti-metastatic effect of the YIGSR peptide is primarily attributed to its competitive binding to the 67LR, thereby inhibiting the interaction of cancer cells with laminin in the basement membrane. This disruption interferes with key steps in the metastatic process: adhesion, migration, and invasion.

YIGSR-Mediated Inhibition of Metastasis Signaling Pathway



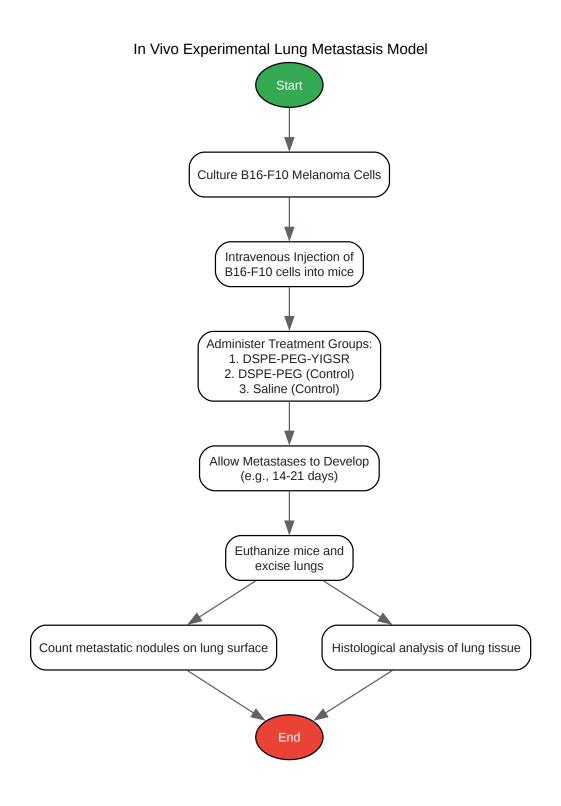


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Caption: YIGSR peptide on liposomes competitively inhibits cancer cell adhesion.



Experimental Workflow for In Vivo Metastasis Assay



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Caption: Workflow for assessing the anti-metastatic effect of DSPE-PEG-YIGSR.

Detailed Experimental Protocols

The validation of **DSPE-PEG1000-YIGSR**'s anti-metastatic effect relies on a series of well-established in vitro and in vivo assays.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the ability of DSPE-PEG-YIGSR to inhibit the migration of cancer cells in a two-dimensional environment.

Protocol:

- Cell Seeding: Plate cancer cells (e.g., B16-F10 melanoma) in a 6-well plate and grow to confluence.
- Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the confluent cell monolayer.
- Treatment: The medium is replaced with fresh medium containing different concentrations of DSPE-PEG-YIGSR, control liposomes (DSPE-PEG), or a vehicle control.
- Imaging: The "wound" area is imaged at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
- Data Analysis: The width of the scratch is measured at different time points. The percentage
 of wound closure is calculated to determine the rate of cell migration. A significant decrease
 in wound closure in the DSPE-PEG-YIGSR treated group compared to controls indicates an
 inhibitory effect on cell migration.

In Vitro Cell Invasion Assay (Transwell/Boyden Chamber Assay)

Objective: To evaluate the effect of DSPE-PEG-YIGSR on the ability of cancer cells to invade through a basement membrane matrix.



Protocol:

- Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a solubilized basement membrane preparation.
- Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compounds (DSPE-PEG-YIGSR or controls).
- Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
- Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
- Analysis: Non-invading cells on the upper surface of the membrane are removed with a
 cotton swab. The cells that have invaded through the Matrigel and are on the lower surface
 of the membrane are fixed, stained (e.g., with crystal violet), and counted under a
 microscope. A reduction in the number of stained cells in the DSPE-PEG-YIGSR group
 compared to controls signifies an anti-invasive effect.

In Vivo Experimental Metastasis Model

Objective: To determine the efficacy of DSPE-PEG-YIGSR in inhibiting the formation of metastatic tumors in a living organism.

Protocol:

- Animal Model: Immunocompromised or syngeneic mice (e.g., C57BL/6 for B16-F10 cells) are used.
- Tumor Cell Inoculation: A suspension of cancer cells (e.g., 2.5 x 10⁵ B16-F10 cells) is injected intravenously via the tail vein.
- Treatment Regimen: Mice are treated with intravenous injections of DSPE-PEG-YIGSR, control liposomes, or a saline control. Treatment can be administered prior to, concurrently with, or after tumor cell inoculation.



- Monitoring: Mice are monitored for a predetermined period (e.g., 2-3 weeks) for signs of tumor development and toxicity.
- Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs (a common site for metastasis in this model) are harvested.
- Quantification: The number of visible metastatic nodules on the lung surface is counted.
 Lungs can also be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination and quantification of metastatic foci. A significant reduction in the number and size of lung metastases in the DSPE-PEG-YIGSR-treated group compared to control groups demonstrates its anti-metastatic potential.[1]

Conclusion

The available evidence strongly suggests that functionalizing nanocarriers with the YIGSR peptide is a viable strategy for targeting and inhibiting cancer metastasis. The **DSPE-PEG1000-YIGSR** formulation leverages the targeting specificity of the YIGSR peptide and the favorable pharmacokinetic properties of PEGylated liposomes. While direct comparative data for this specific formulation is still emerging, the significant anti-metastatic effects observed with similar YIGSR-modified nanoparticle systems in preclinical models provide a strong rationale for its further development and validation. The experimental protocols outlined here represent the standard methodologies for rigorously evaluating the anti-metastatic efficacy of such targeted therapies.

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References

- 1. Targeting of polymeric nanoparticles to lung metastases by surface-attachment of YIGSR peptide from laminin PubMed [pubmed.ncbi.nlm.nih.gov]
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